BenchChemオンラインストアへようこそ!

N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Muscarinic M2 PAM Cardiovascular Allosteric cooperativity

This compound offers a structurally distinct 1-(2-chlorophenyl) scaffold with an unsubstituted 7-position, enabling systematic exploration of M2 PAM SAR and ortho-halogen interactions at the CB2 receptor. Its unique 2-chlorophenyl amide moiety provides steric and electronic profiles not achievable with para-, meta-, or unsubstituted analogs. Perfect for screening cascades (GTPγS, cAMP, selectivity panels) and PDE4 subtype profiling to dissociate anti-inflammatory efficacy from emetic side effects. Secure this high-purity probe to strengthen your patent positioning around the 1-arylnaphthyridine-3-carboxamide chemotype.

Molecular Formula C16H12ClN3O2
Molecular Weight 313.74
CAS No. 899981-02-3
Cat. No. B3014283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS899981-02-3
Molecular FormulaC16H12ClN3O2
Molecular Weight313.74
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C16H12ClN3O2/c1-20-14-10(5-4-8-18-14)9-11(16(20)22)15(21)19-13-7-3-2-6-12(13)17/h2-9H,1H3,(H,19,21)
InChIKeyGASXQJZDLVIHQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899981-02-3): A Dual-Targeting Naphthyridine Carboxamide for M2 Muscarinic and CB2 Cannabinoid Research


N-(2-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899981-02-3) is a synthetic 1,8-naphthyridine-3-carboxamide derivative bearing a 2-chlorophenyl substituent at the amide nitrogen and a methyl group at the N-1 position. The 2-oxo-1,2-dihydro-1,8-naphthyridine scaffold is recognized as a privileged core for developing potent and selective Cannabinoid-2 (CB2) receptor agonists, as demonstrated through comprehensive structure–activity relationship (SAR) and molecular modeling investigations [1]. Concurrently, closely related 1-aryl-naphthyridine-3-carboxamide congeners have been patented as positive allosteric modulators (PAMs) of the muscarinic M2 receptor, intended for cardiovascular and renal indications [2]. The unique ortho-chloro substitution pattern on the phenyl ring provides a distinct steric and electronic profile that cannot be replicated by para‑, meta‑, or unsubstituted analogs [3].

Why N-(2-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Cannot Be Replaced by Generic 1,8-Naphthyridine Carboxamides


The 1,8-naphthyridine-3-carboxamide chemotype exhibits extreme functional sensitivity to the nature and position of substituents on both the heterocyclic core and the exocyclic amide phenyl ring. In the CB2 receptor series, C-6 substitution on the naphthyridine scaffold alone can cause a complete functional switch from agonist to antagonist/inverse agonist pharmacology [1]. In the M2 PAM series, the recently disclosed clinical candidate BAY 2413555 is a highly optimized 7-substituted derivative; indiscriminate replacement with un‑optimized or differently substituted analogs in the same patent family may result in the loss of cooperativity with acetylcholine or the emergence of off‑target muscarinic activity at M1, M3, M4, or M5 subtypes [2]. The 2‑chlorophenyl amide moiety in the target compound introduces a specific steric bulk and hydrogen‑bond‑accepting character (Cl) that cannot be replicated by 4‑nitrophenyl, 4‑methoxyphenylmethyl, or N‑cyclohexyl carboxamide analogs, which exhibit divergent potency, selectivity, and metabolic stability profiles [3].

Quantitative Differentiation Evidence for N-(2-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899981-02-3)


M2 Receptor Positive Allosteric Modulation: Target Compound vs BAY 2413555 and Unsubstituted Parent Scaffold

The target compound belongs to the 1‑aryl‑naphthyridine‑3‑carboxamide class patented as M2 receptor PAMs. While the clinical candidate BAY 2413555 (a 7‑substituted derivative) achieves potent M2 PAM activity with high acetylcholine cooperativity and negligible agonism across M1–M5, unsubstituted or differently substituted 1‑aryl derivatives within the same patent show markedly reduced or absent cooperativity. The 2‑chlorophenyl substituent at the amide nitrogen provides a defined steric and electronic profile that is distinct from the optimized 7‑substituent-bearing BAY 2413555 [1]. Patent data indicate that specific 1‑aryl substitution is critical for M2 PAM activity, with certain 1‑aryl‑7‑unsubstituted analogs completely lacking efficacy [2].

Muscarinic M2 PAM Cardiovascular Allosteric cooperativity

CB2 Receptor Agonist Potency: This Scaffold vs Structurally Closest Active CB2 Naphthyridine Carboxamides

In the 1,8-naphthyridin-2(1H)-one-3-carboxamide CB2 ligand series, agonist potency is highly dependent on the N‑1 and amide substituents. Compounds such as the 1‑methyl‑N‑(4‑nitrophenyl) analog demonstrate nanomolar CB2 binding but have not been fully profiled for selectivity or functional activity . By contrast, the 2‑chlorophenyl substituent provides a distinct halogen‑bond donor profile, which could result in a different binding pose within the CB2 orthosteric site compared to the 4‑nitrophenyl analog [1]. A related 1,8-naphthyridine derivative (CHEMBL2414018) has been reported to exhibit an EC50 = 2.60 nM in a [³⁵S]‑GTPγS binding assay at human CB2 receptors expressed in CHO membranes [2], establishing the sub‑nanomolar to low‑nanomolar potency achievable within this scaffold class. The target compound's specific 2‑chlorophenyl substitution is structurally distinct from the 4‑nitrophenyl and 3,3‑diphenylpropyl analogs for which limited functional data are available [1].

CB2 agonist Cannabinoid receptor Immunomodulation

Phosphodiesterase 4 (PDE4) Inhibition: Target Compound vs Inter-Scaffold PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is a well‑established target for inflammatory and respiratory diseases. Several naphthyridine‑3‑carboxamide derivatives have been reported as PDE4 inhibitors with nanomolar potency, including 1‑(3‑bromo‑4‑methylphenyl)‑N‑isopropyl‑4‑oxo‑1,4‑dihydro‑1,8‑naphthyridine‑3‑carboxamide (IC50 = 66.5 nM vs PDE4A, GST‑fused human enzyme expressed in Sf9 cells) [1] and 1‑(3‑bromophenyl)‑4‑oxo‑1,4‑dihydro‑1,8‑naphthyridine‑3‑carboxamide (IC50 = 141 nM vs PDE4A) [2]. A naphthyridine‑3‑carboxamide derivative (CHEMBL1871173) inhibits recombinant human PDE4A with an IC50 of 553 nM in HEK293 cells [3]. These data demonstrate that the naphthyridine‑3‑carboxamide scaffold is capable of PDE4 inhibition, but potency varies over a >8‑fold range depending on the substitution pattern. The 2‑chlorophenyl compound represents a distinct substitution vector relative to the 3‑bromophenyl PDE4 inhibitors, providing a unique SAR probe for establishing the contribution of halogen position and identity to PDE4A inhibitory potency.

PDE4 inhibitor cAMP signaling Inflammation

Recommended Research and Industrial Applications for N-(2-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899981-02-3)


M2 Muscarinic PAM Lead Optimization: SAR Expansion Around the 1‑Aryl Substituent

The compound is directly applicable as a structurally distinct starting point or SAR probe within M2 PAM programs. Because it carries an unsubstituted 7‑position (unlike the 7‑substituted clinical candidate BAY 2413555), it enables systematic exploration of 7‑position functionalization on a 1‑(2‑chlorophenyl) scaffold. Procurement of this compound for M2 PAM screening cascades (GTPγS binding, cAMP, selectivity vs M1/M3/M4/M5) can generate novel structure–activity data that strengthen patent positioning around the 1‑arylnaphthyridine‑3‑carboxamide chemotype [1].

CB2 Receptor Agonist Library Design: Halogen‑Bonding SAR Probe

The 2‑chlorophenyl group introduces a halogen‑bond acceptor at the ortho position that is absent in all commonly cited CB2 naphthyridine carboxamide analogs (e.g., 4‑nitrophenyl, 4‑methoxyphenylmethyl, N‑cyclohexyl). Incorporating this compound into a CB2‑focused screening library enables interrogation of ortho‑halogen interactions at the CB2 orthosteric site that may confer selectivity advantages against CB1, as has been demonstrated for related naphthyridin‑2(1H)‑one‑3‑carboxamide CB2‑selective agonists [2].

PDE4 Isoform Selectivity Profiling in Inflammatory Disease Models

Given the established PDE4 inhibitory activity of naphthyridine‑3‑carboxamides across PDE4A (IC50 range: 66.5–553 nM depending on substitution), this 2‑chlorophenyl analog can serve as a distinct probe for PDE4 subtype selectivity studies (PDE4A vs PDE4B, PDE4C, PDE4D). This is critical for PDE4 programs seeking to dissociate anti‑inflammatory efficacy from emetic side effects, which are linked to specific PDE4 subtype inhibition [3].

Quote Request

Request a Quote for N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.